4-(4-fluorobenzenesulfonyl)-1-[2-(methylsulfanyl)benzoyl]piperidine
Description
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3S2/c1-25-18-5-3-2-4-17(18)19(22)21-12-10-16(11-13-21)26(23,24)15-8-6-14(20)7-9-15/h2-9,16H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTERNVYMBUIWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.
Mode of Action
It’s known that compounds of similar structure can participate in suzuki–miyaura (sm) cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The sm cross-coupling reactions mentioned earlier are widely applied in carbon–carbon bond-forming reactions, which are fundamental to many biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Carboxamide Derivatives ()
Compounds such as 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA) and 2-benzamido-4-methylpentanoic acid-2-cyclohexyl carboxamide (2-BMCA) share similarities with the target compound in their sulfur-containing substituents and carboxamide/benzoyl frameworks.
Key Differences:
Implications :
Benzylpiperidine Derivatives ()
Compounds such as (3-hydroxy-5-(phenylthio)phenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)phenyl)piperidin-1-yl)methanone (23) and (2-fluoro-5-hydroxyphenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)phenyl)piperidin-1-yl)methanone (28) feature piperidine cores with sulfur-linked substituents, similar to the target compound.
Key Differences:
| Property | Target Compound | Compound 23 / 28 |
|---|---|---|
| Sulfur Linkage | Methylsulfanyl (SCH₃) | Phenylthio (S-C₆H₅) or pyridylthio |
| Substituents | Fluorobenzenesulfonyl | Trifluoromethylpyridyl, hydroxy groups |
| Synthetic Methods | Not described in evidence | NMR, HPLC, HRMS for purity validation |
Implications :
Piperidine Derivatives with Cyclohexyl/Alkyl Groups ()
2-(Cyclohexylmethyl)-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperidine represents a structurally distinct analog with a focus on lipophilic alkyl/cyclohexyl substituents.
Key Differences:
| Property | Target Compound | Cyclohexylmethyl Derivative |
|---|---|---|
| Substituents | Sulfonyl, benzoyl | Cyclohexylmethyl, propylphenyl |
| Polar Surface Area | Likely higher (due to sulfonyl group) | 3.24 Ų (experimental PSA) |
| Molecular Weight | Not specified | 355.32413 g/mol |
Implications :
Piperidine-Indole Hybrids ()
4-(1H-Indol-3-yl)-1-[2-((methylsulfonyl)amino)benzoyl]piperidine features an indole moiety and methylsulfonamido group, contrasting with the target compound’s methylsulfanyl and fluorobenzenesulfonyl groups.
Key Differences:
| Property | Target Compound | Indole-Piperidine Hybrid |
|---|---|---|
| Aromatic System | Benzoyl with methylsulfanyl | Indole ring |
| Sulfur Functionalization | Methylsulfanyl (SCH₃) | Methylsulfonamido (SO₂NHCH₃) |
| Molecular Formula | Not specified | C₂₁H₂₃N₃O₃S |
Implications :
- The methylsulfanyl group in the target compound is less oxidized than the methylsulfonamido group in the hybrid, which may influence redox stability and metabolic pathways .
- The indole moiety in the hybrid could enable π-π stacking interactions absent in the target compound, altering target selectivity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-fluorobenzenesulfonyl)-1-[2-(methylsulfanyl)benzoyl]piperidine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the piperidine core and benzoylation with 2-(methylsulfanyl)benzoyl chloride. Key intermediates are purified via recrystallization or column chromatography and characterized using 1H/13C NMR for structural confirmation and HPLC for purity assessment (>95% by peak area analysis). For example, analogous compounds in and were validated via HRMS and elemental analysis, though discrepancies in calculated vs. observed values (e.g., carbon content in compound 22b) highlight the need for iterative refinement of synthetic protocols .
Q. How is the purity and stability of this compound assessed under experimental conditions?
- Methodological Answer : Purity is quantified using HPLC with a C18 column and UV detection (e.g., 254 nm), with retention times and peak areas compared against standards. Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure, monitored via LC-MS to identify degradation products. emphasizes the importance of solvent choice (e.g., DMF or dichloromethane) in minimizing side reactions during synthesis .
Advanced Research Questions
Q. What structural features of this compound influence its biological activity, and how are these interactions modeled?
- Methodological Answer : The fluorobenzenesulfonyl group enhances electrophilicity and binding affinity to sulfhydryl-containing enzymes, while the methylsulfanyl-benzoyl moiety may participate in π-π stacking with aromatic residues in target proteins (). Computational docking studies (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict binding modes. For example, highlights the use of surface plasmon resonance (SPR) to quantify binding kinetics to receptors like serotonin transporters .
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
- Methodological Answer : Continuous flow reactors () and automated systems ( ) reduce side reactions by precise control of temperature and residence time. Catalytic systems like Pd/C () or enzyme-mediated couplings enhance regioselectivity. DOE (Design of Experiments) approaches are critical; for instance, varying equivalents of toluenesulfonyl chloride in improved yields from 78% to 84% in analogous syntheses .
Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR splitting patterns or HRMS discrepancies)?
- Methodological Answer : Contradictions arise from diastereomeric impurities or solvent-dependent conformational changes. Advanced techniques include 2D NMR (COSY, NOESY) to assign stereochemistry and high-resolution ion mobility spectrometry (HRIMS) to distinguish isobaric species. notes discrepancies in elemental analysis for compound 22b, resolved by repeating synthesis under inert atmosphere to prevent oxidation .
Q. How does the compound’s sulfonyl-piperidine scaffold compare to other sulfonamide derivatives in structure-activity relationship (SAR) studies?
- Methodological Answer : The piperidine ring’s chair conformation ( ) provides rigidity, enhancing target selectivity compared to flexible analogs. Comparative SAR studies in and show that fluorinated benzenesulfonyl groups increase metabolic stability by reducing CYP450-mediated oxidation. Replacements with methoxy or chloro groups (as in ) alter logP values, impacting membrane permeability .
Data Interpretation & Challenges
Q. What computational tools are recommended for predicting metabolic pathways or toxicity?
- Methodological Answer : SwissADME predicts physicochemical properties and metabolic sites, while ProTox-II estimates hepatotoxicity and mutagenicity. underscores the need for in vitro validation using hepatic microsomes or CYP450 inhibition assays. For example, methylsulfanyl groups may form reactive metabolites requiring glutathione trapping assays .
Q. How are in vitro and in vivo data reconciled when assessing therapeutic potential?
- Methodological Answer : Discrepancies between in vitro IC50 values and in vivo efficacy often arise from poor bioavailability. Strategies include PAMPA (Parallel Artificial Membrane Permeability Assay) to predict absorption and formulation with cyclodextrins ( ) to enhance solubility. emphasizes dose-ranging studies in rodent models to identify therapeutic windows .
Q. What novel methodologies address challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Cocrystallization with coformers (e.g., succinic acid) or use of high-throughput crystallization robots ( ) improves crystal quality. ’s crystal structure of a related piperidine derivative revealed a dihedral angle of 47.01° between aromatic rings, informing conformational analysis .
Tables
| Parameter | Typical Value | Method (Reference) |
|---|---|---|
| HPLC Retention Time | 13.0–13.5 min | C18 column, MeCN/H2O (65:35) |
| LogP | 3.2–3.8 (Predicted) | SwissADME |
| Melting Point | 380–381 K | Differential Scanning Calorimetry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
